molecular formula C7H9N3O2S B13693073 2-Amino-3-(cyclopropylsulfonyl)pyrazine

2-Amino-3-(cyclopropylsulfonyl)pyrazine

Cat. No.: B13693073
M. Wt: 199.23 g/mol
InChI Key: BVBXEBHRKGKZAR-UHFFFAOYSA-N
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Description

2-Amino-3-(cyclopropylsulfonyl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with an amino group at the 2-position and a cyclopropylsulfonyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-3-bromopyrazine with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(cyclopropylsulfonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-3-(cyclopropylsulfonyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3-(cyclopropylsulfonyl)pyrazine exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the cyclopropylsulfonyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Amino-3-(methylsulfonyl)pyrazine
  • 2-Amino-3-(ethylsulfonyl)pyrazine
  • 2-Amino-3-(propylsulfonyl)pyrazine

Comparison: 2-Amino-3-(cyclopropylsulfonyl)pyrazine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can result in different reactivity and binding characteristics, making it a valuable compound for specific applications .

Properties

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

3-cyclopropylsulfonylpyrazin-2-amine

InChI

InChI=1S/C7H9N3O2S/c8-6-7(10-4-3-9-6)13(11,12)5-1-2-5/h3-5H,1-2H2,(H2,8,9)

InChI Key

BVBXEBHRKGKZAR-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)C2=NC=CN=C2N

Origin of Product

United States

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